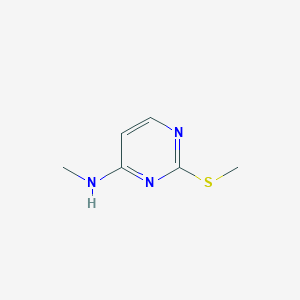

N-methyl-2-(methylthio)pyrimidin-4-amine

Description

N-Methyl-2-(methylthio)pyrimidin-4-amine is a pyrimidine derivative featuring a methylamino group at position 4 and a methylthio (-SMe) substituent at position 2. Its molecular formula is C₆H₉N₃S, with a molecular weight of 155.22 g/mol. The compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of adenosine receptor antagonists and kinase inhibitors. Its structural simplicity allows for versatile modifications, enabling optimization of pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula |

C6H9N3S |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

N-methyl-2-methylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C6H9N3S/c1-7-5-3-4-8-6(9-5)10-2/h3-4H,1-2H3,(H,7,8,9) |

InChI Key |

CQTLSDXBZIYVOJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=NC=C1)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(methylthio)pyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

Thioether Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted pyrimidine derivatives.

Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

N-methyl-2-(methylthio)pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa B (NF-κB) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-methyl-2-(methylthio)pyrimidin-4-amine, highlighting substituent variations, properties, and biological activities:

Structural and Functional Insights

In , chloro-substituted pyrimidines demonstrated nanomolar affinity (0.22 nM for hA2A) due to enhanced hydrophobic interactions . Nitro groups (e.g., 3-nitro-triazole analog) introduce strong electron-withdrawing effects, stabilizing charge-transfer interactions in kinase inhibitors. This modification correlates with cytotoxic activity in cancer cell lines .

Impact on Physicochemical Properties :

- Methylthio (-SMe) vs. Sulfonyl (-SO₂) : Methylthio groups contribute to moderate lipophilicity (clogP ~2.5), aiding blood-brain barrier (BBB) penetration, as seen in A2A antagonists . Sulfonyl derivatives (e.g., in ) exhibit higher polarity, reducing CNS activity but improving aqueous solubility .

- Halogenation : Chloro or fluoro substituents (e.g., compound 24 in ) enhance metabolic stability and target specificity by resisting cytochrome P450 oxidation .

Biological Activity Trends :

- A2A Antagonists : Pyrimidines with -NHMe and -SMe groups (e.g., compound 10 in ) showed dose-proportional brain exposure and reversal of catalepsy in rats, despite suboptimal metabolic stability .

- Kinase Inhibitors : Nitro-triazole analogs () and thiazolylpyrimidines () demonstrated potent aurora kinase inhibition (Ki <10 nM), linked to mitotic failure and polyploidy in cancer cells .

Synthetic Flexibility :

- The methylthio group facilitates nucleophilic displacement reactions. For example, describes nitroso group migration under acidic conditions, highlighting the reactivity of the methylthio substituent in rearrangement reactions .

Key Research Findings

- Metabolic Stability : Chloro and fluoro derivatives exhibit improved metabolic stability in liver microsomes compared to the parent compound, though BBB penetration may be compromised .

- Thermal Stability : Nitro-substituted analogs (e.g., ) show higher melting points (>200°C), suggesting enhanced crystalline stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.